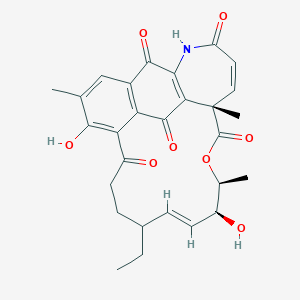
Proton
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Proton is nuclear particle of charge number +1, spin 1/2 and rest mass of 1.007276470(12) u. It is a hydron and a nucleon.
Stable elementary particles having the smallest known positive charge, found in the nuclei of all elements. The proton mass is less than that of a neutron. A proton is the nucleus of the light hydrogen atom, i.e., the hydrogen ion.
Aplicaciones Científicas De Investigación
1. Proton Acceleration for Scientific Research
Proton beams with energy around 100 MeV have wide applications in scientific research. The optimization of S-band side-coupled cavities for proton acceleration at Sichuan University, China, aimed to re-accelerate a 26 MeV proton beam to 120 MeV. This work is crucial as proton sources in China are insufficient for experimental needs due to the size and cost of traditional accelerators (Li et al., 2020).
2. Laser-Driven Proton Acceleration
Laser-driven proton acceleration has shown potential for various applications such as high-resolution radiography and hadron-therapy. The research focuses on increasing peak proton energy, which is critical for numerous applications, and suggests that higher peak energies can be achieved by reducing target thickness and using high contrast laser pulses (Ceccotti et al., 2010).
3. Proton Radiography
Proton radiography at the Los Alamos Neutron Science Center has been developed as a superior alternative to high energy x-rays. This technology is primarily used for studying fast phenomena like high explosive driven experiments but is increasingly applied in other fields like material phase changes and chemical reaction dynamics (Morris et al., 2016).
4. Radiobiology with Cyclotron Proton Beams
Cyclotrons that accelerate protons up to about 20 MeV have been installed globally, mainly for PET radioisotope production. However, their beam lines are suitable for radiobiological and radiophysiological studies, which can contribute to improving proton therapy results (Cunha et al., 2010).
5. Particle Therapy Research
The National Cancer Institute (NCI) has a long history of supporting particle therapy research, including proton therapy. This involves funding technology development, physical and biological process investigations, and clinical outcomes. NCI continues to play an active role in incorporating protons into clinical trials (Deye, 2012).
6. Proton Transfer Reaction Mass Spectrometry (PTR-MS)
PTR-MS has evolved as a sensor for the real-time monitoring of volatile compounds, with applications ranging from environmental to medical sciences and food technology. Italian scientists have significantly contributed to this field, particularly in food science, plant physiology, and environmental studies (Cappellin et al., 2013).
Propiedades
Nombre del producto |
Proton |
|---|---|
Fórmula molecular |
H+ |
Peso molecular |
1.007825 g/mol |
Nombre IUPAC |
proton |
InChI |
InChI=1S/p+1/i/hH |
Clave InChI |
GPRLSGONYQIRFK-FTGQXOHASA-N |
SMILES isomérico |
[1H+] |
SMILES canónico |
[H+] |
Sinónimos |
Hydrogen Ion Hydrogen Ions Ion, Hydrogen Ions, Hydrogen Proton Protons |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




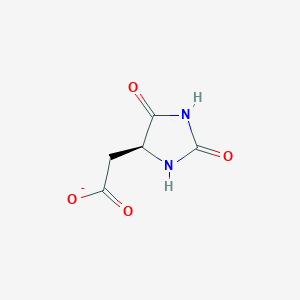

![3-[3-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235639.png)
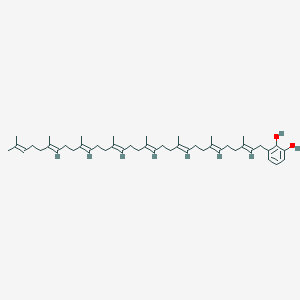
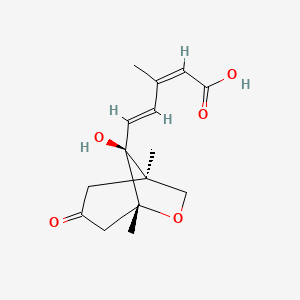
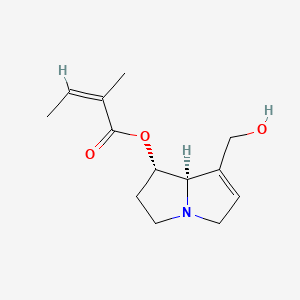
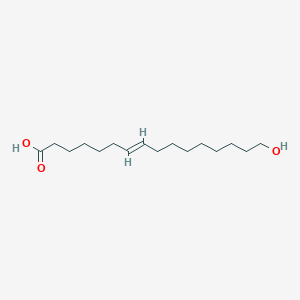
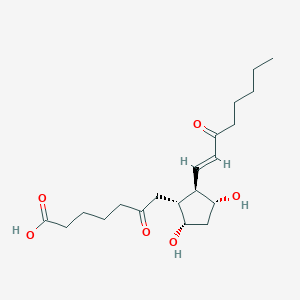
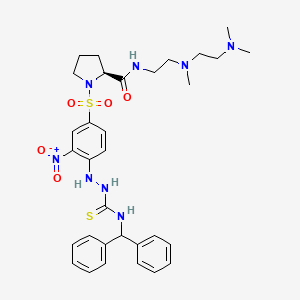
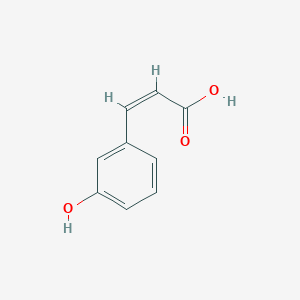
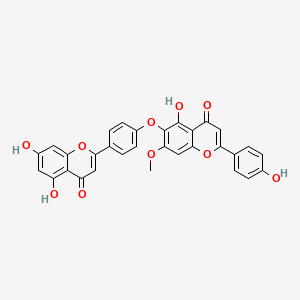
![[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1235653.png)
